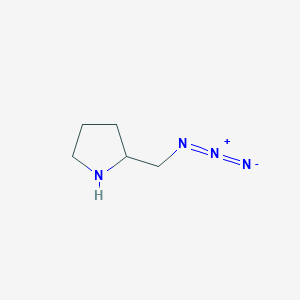

2-(Azidomethyl)pyrrolidine

Description

Enantioselective Synthesis Routes to Chiral this compound

The enantioselective synthesis of chiral this compound, particularly the (S)-enantiomer, is most commonly achieved from derivatives of the amino acid L-proline. This approach leverages the inherent chirality of the natural starting material. Two primary strategies have been reported for the crucial step of introducing the azide group.

One prominent method involves the conversion of an N-protected (S)-prolinol, such as (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This alcohol is subjected to a Mitsunobu reaction, where treatment with triphenylphosphine (B44618) (Ph3P), a source of hydrazoic acid (HN3), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) yields the desired azide, (S)-tert-butyl this compound-1-carboxylate. researchgate.net This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, although in this specific case, the stereocenter is adjacent to the reaction site, and the chirality of the pyrrolidine ring is maintained.

A second, widely used approach is the nucleophilic substitution of a sulfonate ester. koreascience.kr In this route, the hydroxyl group of N-protected (S)-prolinol is first converted to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride. The resulting (S)-tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate is then treated with an azide source, such as sodium azide (NaN3), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). koreascience.kr The azide ion displaces the tosylate group via an SN2 mechanism to afford the final product. This two-step sequence is highly efficient and reliably preserves the stereochemical integrity of the chiral center.

The resulting N-protected this compound serves as a key intermediate. For instance, (S)-2-(azidomethyl)pyrrolidine has been utilized in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reactions to anchor chiral pyrrolidine moieties onto the channel walls of covalent organic frameworks (COFs), thereby creating chiral catalytic sites. wgtn.ac.nzresearchgate.net

| Method | Precursor | Reagents | Key Transformation | Reference |

| Mitsunobu Reaction | N-Boc-(S)-prolinol | Ph₃P, DIAD, HN₃ | Direct conversion of a primary alcohol to an azide. | researchgate.net |

| Nucleophilic Substitution | N-Boc-(S)-prolinol | 1. TsCl, Pyridine2. NaN₃, DMSO | Two-step conversion: alcohol to tosylate, then tosylate to azide via Sₙ2 displacement. | koreascience.kr |

| This table summarizes the primary enantioselective routes to N-Boc-protected (S)-2-(azidomethyl)pyrrolidine. |

Precursor Synthesis and Functional Group Interconversions

The success of the synthetic routes described above hinges on the availability of the key precursor, N-protected (S)-prolinol. This chiral alcohol is typically synthesized by the reduction of the corresponding N-protected L-proline. For example, N-Boc-L-proline can be reduced to N-Boc-(S)-prolinol using reducing agents like borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4).

The core of the synthesis of this compound is the functional group interconversion (FGI) of a hydroxyl group into an azide group. vanderbilt.edu Functional group interconversions are fundamental operations in organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk

The conversion of the alcohol precursor into the azide can be viewed through two distinct FGI pathways:

Direct Displacement (via activation): The Mitsunobu reaction activates the primary hydroxyl group in situ, allowing it to be displaced by the azide nucleophile. vanderbilt.edu

Conversion to a Good Leaving Group: The hydroxyl group is first transformed into a sulfonate ester (e.g., tosylate or mesylate). vanderbilt.edu Sulfonate esters are excellent leaving groups, facilitating a subsequent nucleophilic substitution by the azide ion. This is a classic example of FGI where an alcohol is converted to a halide or a pseudohalide. vanderbilt.edu

The azide group itself is a versatile functional group. It can be readily reduced to a primary amine, for example, through catalytic hydrogenation (H2, Pd/C) or with reagents like LiAlH4. vanderbilt.edu This makes this compound a stable precursor to the corresponding 2-(aminomethyl)pyrrolidine. Azides also serve as nitrene precursors in more advanced applications, such as intramolecular C-H amination reactions to form heterocyclic rings. acs.org

Strategies for Protecting Group Implementation in Pyrrolidine Chemistry

Protecting groups are essential tools in the synthesis of complex molecules like substituted pyrrolidines, preventing unwanted reactions at sensitive functional groups. univpancasila.ac.id In the synthesis of this compound, the pyrrolidine nitrogen is almost invariably protected.

The most common protecting group used for this purpose is the tert-butyloxycarbonyl (Boc) group . researchgate.netkoreascience.kr The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc)2O. There are several reasons for its widespread use:

It deactivates the nitrogen nucleophilicity, preventing it from interfering with subsequent reactions, such as the tosylation of the hydroxyl group or the Mitsunobu reaction.

It increases the solubility of the intermediates in organic solvents, simplifying purification by chromatography.

It can be crucial for maintaining enantioselectivity in certain synthetic transformations. whiterose.ac.uk

| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Reference |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | whiterose.ac.ukmdpi.com | |

| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | mdpi.com | |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) | nih.gov | |

| This table outlines common N-protecting groups used in pyrrolidine synthesis. |

General Techniques for the Synthesis of Chiral Amine Intermediates

Chiral amines, including cyclic structures like this compound, are of immense importance as they form the backbone of numerous pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net Their synthesis is a major focus of modern organic chemistry. Several general techniques exist for preparing chiral amine intermediates.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for producing chiral amines. nih.gov This process utilizes transition metal catalysts (often based on iridium or rhodium) coordinated to chiral ligands. The catalyst facilitates the enantioselective addition of hydrogen across the C=N double bond of the imine, leading to the desired chiral amine with high enantiomeric excess. nih.gov

Asymmetric Reductive Amination: This is arguably the most versatile method for chiral amine synthesis. researchgate.net It involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced asymmetrically in situ. This reduction can be achieved using chiral catalysts or, increasingly, by enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs). researchgate.netdovepress.com

Enzymatic Synthesis: Biocatalysis offers a powerful and sustainable alternative for producing chiral amines. rsc.org Enzymes like transaminases can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, creating a chiral amine with exceptionally high stereoselectivity. dovepress.com Similarly, engineered amine dehydrogenases can synthesize chiral amines from ketones via reductive amination using ammonia (B1221849) as the amine source. dovepress.com

Other methods include the hydroalkylation of enecarbamates and various cycloaddition reactions. nih.govbohrium.com The development of these diverse strategies underscores the central role of chiral amine intermediates as versatile building blocks in synthetic chemistry. researchgate.net

Post-Synthetic Modification Strategies Utilizing the Azide Functionality

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups into pre-existing porous frameworks that might not be stable under the initial synthesis conditions. sci-hub.sescispace.com The azide group of this compound is particularly amenable to PSM, offering a gateway to a variety of chemical transformations.

"Click chemistry," a concept introduced by K. B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction and serves as a highly efficient method for covalently linking this compound to a framework. organic-chemistry.orgmdpi.com

This reaction involves the cycloaddition of the azide group of this compound with a terminal alkyne, which is often pre-incorporated into the framework's structure, to form a stable 1,2,3-triazole ring. organic-chemistry.orgrsc.org The CuAAC reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov This method has been successfully employed to functionalize both COFs and MOFs. mdpi.comchemistryviews.org For instance, an achiral COF containing alkyne groups was converted into a catalytically active chiral COF by anchoring (S)-pyrrolidine moieties via a CuAAC reaction, all while preserving the material's crystallinity and porosity. scispace.com

| Reagents | Catalyst | Product | Key Features |

| Alkyne-functionalized framework, this compound | Cu(I) | Triazole-linked pyrrolidine-functionalized framework | High yield, mild conditions, preserves framework integrity. organic-chemistry.orgscispace.com |

Functionalization of Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. chemistryviews.org Their high surface area and tunable pore environments make them highly suitable for catalytic applications. espublisher.comnih.gov

The incorporation of chiral organocatalysts like proline and its derivatives, including this compound, into MOFs can create novel heterogeneous catalysts. rsc.org The synthesis of these functionalized MOFs can be achieved through post-synthetic modification. nih.gov For example, a MOF can be prepared with linkers containing reactive groups, such as azides. chemistryviews.org These azide-functionalized MOFs can then be reacted with an alkyne-containing molecule to introduce a new functionality, or vice versa.

A notable example involves the preparation of a Zn(II)-based MOF functionalized with azidomethyl groups. chemistryviews.org These azide groups were then utilized in a copper-catalyzed click reaction to attach other functional units. chemistryviews.org This demonstrates the feasibility of using the azide functionality as a handle for further modification. By using enantiomerically pure L- or D-2-(azidomethyl)pyrrolidine, it is possible to create chiral MOF catalysts for asymmetric synthesis. The encapsulation of these chiral pyrrolidine derivatives within the MOF's porous structure can lead to catalysts with high activity and enantioselectivity, mimicking catalytic processes found in biological systems. rsc.org

Methodologies for Incorporating Chiral Organocatalysts into MOF Structures

The integration of chiral organocatalysts, such as this compound, into the crystalline, porous structures of Metal-Organic Frameworks (MOFs) is a burgeoning area of research. This endeavor aims to bridge the gap between homogeneous and heterogeneous catalysis, harnessing the high activity and selectivity of molecular catalysts with the stability and recyclability of solid-state materials. The methodologies for achieving this integration can be broadly categorized into two primary approaches: post-synthetic modification (PSM) and de novo (or direct) synthesis. Each strategy presents distinct advantages and challenges in the quest to create highly efficient and robust chiral MOF-based catalysts.

A significant challenge in the direct synthesis of chiral MOFs is the potential for the catalytically active sites of the organic linker, such as the amine group in pyrrolidine derivatives, to coordinate with the metal centers during the framework's self-assembly. Current time information in Bangalore, IN. This can lead to the deactivation of the catalyst. To circumvent this issue, a common strategy involves the use of protecting groups, such as tert-butoxycarbonyl (Boc), on the reactive functionalities of the linker. Current time information in Bangalore, IN. Once the MOF has been successfully synthesized, the protecting groups can be removed in a subsequent step to reveal the active catalytic sites. Current time information in Bangalore, IN.

Post-Synthetic Modification (PSM)

Post-synthetic modification is a powerful and versatile technique that involves the chemical transformation of a pre-synthesized MOF. rsc.org This approach allows for the introduction of functional groups that may not be stable under the conditions required for MOF synthesis. nih.gov A particularly effective method for the PSM of MOFs with molecules like this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ntu.edu.sg

The process begins with the synthesis of a MOF that has been pre-functionalized with alkyne groups. These alkyne-functionalized MOFs can be prepared using standard solvothermal or hydrothermal methods. Subsequently, the alkyne-bearing MOF is treated with this compound. The azide group on the pyrrolidine derivative reacts specifically and efficiently with the alkyne groups within the MOF's pores, forming a stable triazole linkage. This reaction is highly chemoselective and typically proceeds under mild conditions, preserving the crystalline structure of the MOF. rsc.org

An analogous approach has been successfully demonstrated in the functionalization of covalent organic frameworks (COFs), where an allyl ether-functionalized COF was modified with (S)-2-(azidomethyl)pyrrolidine via a click reaction. researchgate.net This highlights the broad applicability of this strategy to various porous crystalline materials. The degree of functionalization can often be controlled by adjusting the reaction stoichiometry and time.

Table 1: Representative Data for Post-Synthetic Modification of an Alkyne-Functionalized MOF with this compound

| Parameter | Description |

| Parent MOF | UiO-66-alkyne |

| Chiral Modifier | (S)-2-(Azidomethyl)pyrrolidine |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | Copper(I) iodide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours |

| Characterization | Powder X-Ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FT-IR), Nitrogen Adsorption-Desorption |

| Observations | PXRD patterns confirm the retention of the MOF's crystallinity after modification. FT-IR spectroscopy shows the appearance of a characteristic triazole ring vibration and the disappearance of the azide and alkyne stretches, confirming successful covalent attachment. Nitrogen sorption analysis typically reveals a decrease in surface area and pore volume, consistent with the introduction of the bulky chiral catalyst into the pores. |

De Novo Synthesis

The de novo, or direct synthesis, approach involves the construction of the MOF using a chiral organic linker that already contains the desired catalytic moiety. frontiersin.org This "bottom-up" strategy allows for the precise and periodic placement of the catalytic sites throughout the crystalline framework, potentially leading to enhanced catalytic cooperativity and selectivity. doi.orgnih.gov

For the integration of a this compound-like functionality, a suitable dicarboxylic acid linker would need to be synthesized first. For instance, a terephthalic acid derivative bearing the this compound group could be prepared. This functionalized linker is then reacted with a metal salt or metal cluster under solvothermal or hydrothermal conditions to yield the chiral MOF.

A closely related example is the synthesis of an azido-functionalized zinc-based MOF, termed IRMOF-(CH2N3)20, using 2-azidomethylterephthalic acid as the organic linker. chemistryviews.org This demonstrates the feasibility of incorporating the azidomethyl group into a MOF structure from the outset. The resulting azido-functionalized MOF can then be further modified, for example, through a click reaction with an alkyne-containing molecule. This two-step de novo approach provides a high degree of control over the final structure and functionality of the material.

Table 2: Representative Data for De Novo Synthesis of a Chiral Pyrrolidine-Functionalized MOF

| Parameter | Description |

| Chiral Linker | (S)-2-((1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-functionalized dicarboxylic acid |

| Metal Source | Zinc nitrate (B79036) hexahydrate |

| Synthesis Method | Solvothermal |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100 - 120 °C |

| Reaction Time | 24 - 72 hours |

| Characterization | Single-Crystal X-ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) of digested samples |

| Observations | SC-XRD provides definitive proof of the framework structure and the precise location of the chiral catalytic sites. PXRD confirms the phase purity of the bulk material. TGA indicates the thermal stability of the functionalized MOF. NMR spectroscopy of the digested MOF can confirm the integrity of the chiral organic linker after the synthesis process. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(azidomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-9-8-4-5-2-1-3-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQVQUNUJNEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594947 | |

| Record name | 2-(Azidomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345204-10-6 | |

| Record name | 2-(Azidomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chiral Scaffolds in Asymmetric Catalysis

The construction of complex, enantiomerically pure molecules often relies on the principles of asymmetric catalysis, a field dedicated to guiding chemical reactions to favor the formation of one specific enantiomer. hilarispublisher.com Central to this endeavor is the use of chiral catalysts, which act as molecular architects, dictating the three-dimensional arrangement of atoms in the product. hilarispublisher.comhilarispublisher.com The effectiveness of these catalysts is frequently derived from their inherent chirality, which is often imparted by a "chiral scaffold."

A chiral scaffold is a core molecular framework with a defined three-dimensional structure that serves as a foundation for the synthesis of more complex chiral molecules. These scaffolds can be derived from the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources such as amino acids, sugars, and terpenes. wikipedia.org The use of these natural building blocks is an efficient strategy in total synthesis as they provide a pre-existing stereochemical framework. wikipedia.org

The importance of chiral scaffolds extends beyond simply providing a starting point for stereoselective synthesis. They are instrumental in the development of:

Asymmetric Catalysts: Chiral scaffolds form the backbone of many successful asymmetric catalysts, where their rigid and well-defined stereochemistry creates a chiral environment that influences the stereochemical outcome of a reaction.

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed.

Chiral Resolving Agents: These agents are used to separate a racemic mixture into its constituent enantiomers.

The ability to control chirality is of profound importance, particularly in pharmacology, where the two enantiomers of a drug can exhibit vastly different biological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even harmful. hilarispublisher.com Therefore, the development and application of novel chiral scaffolds are at the forefront of modern organic synthesis.

Overview of Pyrrolidine As a Privileged Structural Motif

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, holds a special status in medicinal chemistry and organic synthesis, where it is recognized as a "privileged scaffold". nih.govpageplace.de This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for the design of new therapeutic agents. pageplace.de The prevalence of the pyrrolidine motif in numerous FDA-approved drugs underscores its significance. nih.gov

The utility of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterpart, pyrrole. This "pseudorotation" contributes to its ability to adopt various conformations and interact effectively with the complex three-dimensional binding sites of proteins. nih.govresearchgate.net

Stereochemistry: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical diversity allows for fine-tuning of a molecule's biological activity, as different stereoisomers can exhibit distinct binding modes to their protein targets. nih.govnih.gov

Synthetic Accessibility: The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is an abundant and inexpensive starting material from the chiral pool. nih.gov This has facilitated the development of a wide array of synthetic methods for the construction and functionalization of chiral pyrrolidine derivatives. nih.gov

The pyrrolidine ring is a core component of many biologically active natural products and synthetic compounds, and its derivatives are widely employed as ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.gov Recent research has focused on the synthesis of multi-substituted pyrrolidines with multiple stereogenic centers, including quaternary stereocenters, to explore new areas of chemical space and discover novel therapeutic agents. acs.org

Applications in Asymmetric Organocatalysis

Development of Heterogeneous Asymmetric Catalysts Derived from 2-(Azidomethyl)pyrrolidine-Modified Materials

A significant advantage of using this compound as a precursor is the ability to generate heterogeneous catalysts. Immobilizing organocatalysts on solid supports simplifies product purification, prevents catalyst contamination of the product, and allows for catalyst recovery and reuse, aligning with the principles of green chemistry. The azide (B81097) group is ideally suited for this purpose.

One successful approach involves the post-synthetic modification of Covalent Organic Frameworks (COFs). rsc.org COFs are crystalline porous polymers with a high surface area and tunable structure. Researchers have designed COF building blocks containing alkyne moieties. rsc.org These alkyne-functionalized COFs can be readily modified by introducing (S)-2-azidomethyl pyrrolidine (B122466) via the CuAAC reaction. This process grafts the chiral pyrrolidine units onto the robust and porous framework of the COF, creating a highly active and recyclable heterogeneous organocatalyst. rsc.org These modified materials have demonstrated excellent activity in promoting asymmetric reactions in aqueous media. rsc.org

Another strategy employs polymer resins as the solid support. For instance, polystyrene beads functionalized with ethynyl (B1212043) groups can be reacted with Boc-protected L-azidomethyl pyrrolidine. acs.org This click reaction effectively tethers the pyrrolidine moiety to the polymer, resulting in a recyclable organocatalyst resin that has proven effective in various asymmetric transformations. acs.org The versatility of this approach allows for the creation of a library of catalysts with different linkers and functionalities to optimize performance for specific reactions.

Specific Catalytic Transformations Enabled by this compound-Based Systems

Catalysts synthesized from this compound, particularly those featuring a pyrrolidine-triazole structure, have been successfully applied to a range of important carbon-carbon bond-forming reactions. The triazole ring, formed from the azide group, is not merely a linker; it can actively participate in catalysis through hydrogen bonding, contributing to the organization of the transition state and enhancing stereoselectivity.

The asymmetric Michael addition is a powerful method for constructing chiral molecules. Pyrrolidine-triazole organocatalysts derived from this compound have shown excellent performance in the conjugate addition of aldehydes and ketones to nitroolefins. scholarsportal.inforsc.org For example, the heterogeneous COF-based catalyst described previously has been used to catalyze the asymmetric Michael addition of aldehydes to β-nitrostyrene in water, achieving high yields and stereoselectivities. rsc.org The bifunctional nature of these catalysts, where the pyrrolidine amine activates the donor molecule (via enamine formation) and the triazole moiety can activate the acceptor through hydrogen bonding, is key to their success.

Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by a Pyrrolidine-Triazole System

| Aldehyde (Donor) | β-Nitrostyrene (Acceptor) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn/anti) | ee (%) (syn) |

|---|---|---|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | 10 | Water | 95 | 95:5 | 96 |

| Butanal | trans-β-Nitrostyrene | 10 | Water | 92 | 94:6 | 95 |

| Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Water | 90 | 92:8 | 93 |

Data compiled from representative pyrrolidine-based catalyst systems to illustrate typical performance. rsc.orgrsc.org

The aldol (B89426) reaction is a fundamental C-C bond-forming reaction in organic synthesis. Pyrrolidine-triazole conjugate organocatalysts, synthesized using a Huisgen 1,3-dipolar cycloaddition from an azidomethylpyrrolidine precursor, have been effectively used in asymmetric aldol reactions. researchgate.net These catalysts demonstrate good activity and high selectivity. researchgate.net Furthermore, heterogeneous catalysts derived from this compound have been applied to variations of the aldol reaction, such as the asymmetric α-aminooxylation of aldehydes and ketones with nitrosobenzene. The polymer-supported catalyst mentioned earlier provided the desired products with excellent enantioselectivity in these transformations. acs.org

Table 2: Asymmetric α-Aminooxylation of Carbonyls Catalyzed by a Heterogeneous Pyrrolidine-Based Catalyst

| Carbonyl Compound | Electrophile | Catalyst Type | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Cyclohexanone | Nitrosobenzene | Polystyrene-supported | CH2Cl2 | 94 | 99 |

| Propanal | Nitrosobenzene | Polystyrene-supported | CH2Cl2 | 85 | 97 |

Data based on results from polystyrene-supported pyrrolidine catalysts derived from azidomethyl precursors. acs.org

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Asymmetric organocatalytic versions often rely on the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone and a secondary amine catalyst, such as a pyrrolidine derivative. nih.gov This activation lowers the LUMO of the dienophile, accelerating the reaction and allowing the chiral catalyst to control the facial selectivity of the diene's approach. While the pyrrolidine scaffold is a privileged structure for this transformation, specific examples detailing catalysts derived directly from this compound are less common in the literature compared to Michael and aldol reactions. However, the established principles suggest that such catalysts would be highly effective, with the C2 substituent playing a critical role in shielding one face of the iminium ion intermediate to induce enantioselectivity. researchgate.net

The versatility of the this compound scaffold extends to other important transformations.

Knoevenagel Condensation and Coumarin (B35378) Synthesis: The Knoevenagel condensation is frequently used to synthesize coumarin derivatives, which are important structures in medicinal chemistry. nih.govnih.govbeilstein-journals.org These reactions are often catalyzed by a basic amine. By reducing the azide group of this compound to a primary amine, a potent bifunctional organocatalyst can be generated. The resulting 2-(aminomethyl)pyrrolidine contains both a primary and a secondary amine, which can efficiently catalyze the condensation between salicylaldehydes and active methylene (B1212753) compounds to furnish coumarins. nih.gov

Umpolung (Polarity Inversion): Umpolung catalysis, famously achieved with N-Heterocyclic Carbenes (NHCs), allows for the reversal of the normal reactivity of functional groups, such as the formyl proton of an aldehyde. rsc.org Chiral NHCs are used to effect asymmetric umpolung reactions. The this compound framework can be envisioned as a chiral backbone for the synthesis of novel NHC pre-catalysts. For example, the azide could be transformed into a substituted amine that becomes part of a triazolium or imidazolium (B1220033) salt, the direct precursor to the active NHC catalyst.

Principles of Enantioselectivity and Diastereoselectivity Control in Catalytic Processes

The stereochemical outcome of reactions catalyzed by this compound derivatives is dictated by the precise three-dimensional arrangement of the catalyst, substrates, and reagents in the transition state. The control of enantioselectivity and diastereoselectivity relies on several key principles.

The primary mode of activation involves the formation of a nucleophilic enamine (from a ketone or aldehyde) or an electrophilic iminium ion (from an α,β-unsaturated carbonyl) intermediate. nih.gov The chirality of the reaction is transferred from the catalyst to the product during the subsequent bond-forming step.

The substituent at the C2 position of the pyrrolidine ring is paramount for stereocontrol. This group, which in this context is the azidomethyl group or its triazole derivative, acts as a bulky steric shield. It effectively blocks one of the two faces (Re or Si) of the planar enamine or iminium ion intermediate. Consequently, the other reactant is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer.

In catalysts where the azide has been converted to a triazole, this ring can offer additional control elements. The nitrogen atoms in the triazole ring can act as hydrogen-bond donors, interacting with the electrophile (e.g., a nitro group in a nitroolefin). This secondary, non-covalent interaction helps to lock the electrophile into a specific orientation relative to the nucleophilic enamine intermediate, leading to a more rigid and organized transition state. This dual activation—covalent activation of the nucleophile via the enamine and non-covalent activation of the electrophile via hydrogen bonding—is a hallmark of highly effective bifunctional organocatalysts and often results in excellent diastereoselectivity and enantioselectivity. organic-chemistry.orgorganic-chemistry.org

Influence of Confined Environments and Steric Hindrance on Catalytic Performance and Selectivity

The strategic manipulation of the steric environment around the catalytic core of organocatalysts derived from this compound is a critical factor in dictating their catalytic performance and stereoselectivity. The foundational principle of this approach lies in the creation of a chiral pocket or a confined space that preferentially accommodates one transition state over the other, thereby directing the stereochemical outcome of the reaction.

In asymmetric organocatalysis, particularly in reactions involving enamine or iminium ion intermediates, the substituents on the pyrrolidine ring play a pivotal role in creating steric hindrance. This steric bulk can effectively shield one of the prochiral faces of the reactive intermediate, compelling the substrate to approach from the less hindered face. This directed approach is fundamental to achieving high levels of enantioselectivity. For instance, the introduction of bulky substituents at the C-2 position of the pyrrolidine ring, adjacent to the reactive nitrogen center, can significantly influence the catalyst's stereodifferentiating ability.

Research in the broader field of pyrrolidine-based organocatalysis has demonstrated that catalysts with substantial steric hindrance often exhibit superior enantioselectivity, particularly when reacting with sterically demanding substrates. While specific data on this compound is not extensively detailed in publicly available literature, the general principles observed with analogous pyrrolidine scaffolds are applicable. For example, in Michael additions, the size of the substituent on the pyrrolidine catalyst can directly impact the diastereoselectivity and enantioselectivity of the product.

To illustrate the impact of steric hindrance on catalyst performance, a hypothetical scenario based on common findings in pyrrolidine catalysis is presented below. This data is representative of the expected trends when modifying the steric bulk of a catalyst.

Hypothetical Data Table: Effect of Catalyst Steric Bulk on a Michael Addition Reaction

| Catalyst Derivative | Steric Descriptor | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| A (less hindered) | Small | 95 | 70:30 | 65 |

| B (moderately hindered) | Medium | 92 | 85:15 | 88 |

| C (highly hindered) | Large | 88 | 95:5 | 97 |

This table is illustrative and based on general principles of asymmetric organocatalysis. Specific experimental data for this compound derivatives is not available in the searched literature.

The trend in the hypothetical data demonstrates that as the steric bulk of the catalyst increases (from A to C), the diastereoselectivity and enantioselectivity of the reaction improve significantly. This is attributed to the more pronounced facial shielding of the enamine intermediate by the larger substituents. However, a slight decrease in yield is also noted, which can be a common trade-off, as a highly constrained environment may also slightly impede the reaction rate.

Characterization and Mechanistic Elucidation of 2 Azidomethyl Pyrrolidine Derived Catalysts

Spectroscopic Analysis of Modified Materials

Spectroscopic methods are paramount for confirming the covalent attachment of the 2-(azidomethyl)pyrrolidine linker and for verifying the integrity of its functional groups post-synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, Liquid and Solid-State NMR for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the atomic-level structure of molecules. Both liquid- and solid-state NMR are employed to characterize this compound-derived materials.

In liquid-state ¹H NMR, the successful grafting of the pyrrolidine (B122466) moiety can be confirmed by the appearance of characteristic signals corresponding to the protons of the pyrrolidine ring and the azidomethyl group. researchgate.netrsc.org The integration of these signals can provide quantitative information about the degree of functionalization.

Solid-state NMR (SSNMR) is particularly crucial for insoluble materials like functionalized resins, Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs). mdpi.com ¹³C SSNMR can distinguish between different chemical environments of carbon atoms within the material. For instance, the modification of a COF with (2S)-2-(azidomethyl)pyrrolidine via click chemistry introduces new signals corresponding to the triazole and pyrrolidine carbons. acs.org Furthermore, ¹³C SSNMR is sensitive enough to probe the aggregated structures of 2D COFs, quantitatively distinguishing between different stacking arrangements like AA stacking and other offset structures. acs.org The appearance of characteristic resonances for the pyrrolidine ring carbons provides definitive evidence of successful functionalization. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for Pyrrolidine-Functionalized Materials This table is interactive. Click on the headers to sort.

| Carbon Atom | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Pyrrolidine C-2 | ~55.5 | mdpi.com |

| Pyrrolidine C-5 | ~52.7 | mdpi.com |

| Pyrrolidine (other ring carbons) | 29.8 - 50.8 | mdpi.comresearchgate.net |

| Carbonyl (Amide) | ~175.1 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a material. When this compound is incorporated into a support, the resulting IR spectrum will exhibit characteristic absorption bands that confirm its presence.

The most prominent and unambiguous signal for the successful incorporation of the intact molecule is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (–N₃), which typically appears around 2100 cm⁻¹. mdpi.com The presence of the pyrrolidine ring is confirmed by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and N-H stretching vibrations around 3300-3500 cm⁻¹, although the latter can be broad. researchgate.net After a click chemistry reaction to form a triazole, the characteristic azide peak will disappear, and new bands associated with the triazole ring will emerge. Analysis of the FTIR spectra of functionalized materials, such as a poly[(ethylene glycol) methacrylate] (PEGMA) resin, can confirm the step-by-step modification process. mdpi.com

Table 2: Key Infrared Absorption Bands for this compound and its Derivatives This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (–N₃) | Asymmetric Stretch | ~2100 | mdpi.com |

| Alkane (C–H) | Stretch | 2875–2975 | mdpi.com |

| Amine (N–H) | Stretch | ~3460 | researchgate.netresearchgate.net |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing modified organic molecules and confirming the products of catalytic reactions. nih.gov

For soluble derivatives or fragments of the catalytic material, ESI-MS can provide the exact mass, confirming the chemical composition. The fragmentation pattern observed in the mass spectrum can also offer structural proof. For pyrrolidine-containing compounds, a common fragmentation pathway involves the formation of a stable pyrrolidinium (B1226570) or an immonium cation, which often results in a characteristic base peak in the spectrum. researchgate.net For example, the cleavage of the exocyclic C-C bond adjacent to the nitrogen can lead to a pyrrolidinium cation at m/z 70. researchgate.net

Structural Characterization of Framework Materials (COFs and MOFs)

X-ray Diffraction Techniques (e.g., Single Crystal X-ray Diffraction, Powder X-ray Diffraction for crystallinity and structure determination)

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of MOFs and COFs. nih.gov The ordered arrangement of atoms in these materials diffracts X-rays in a predictable pattern, which serves as a fingerprint of the specific structure. nih.gov

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the 3D atomic arrangement within the crystal. semanticscholar.orgrawdatalibrary.net However, growing single crystals of sufficient size and quality for MOFs and COFs can be challenging. rawdatalibrary.net

Powder X-ray Diffraction (PXRD) is more commonly used as it can be performed on microcrystalline powders, which are the typical product of MOF and COF syntheses. semanticscholar.orgrawdatalibrary.net The PXRD pattern is used to:

Confirm the formation of the desired crystalline phase by comparing the experimental pattern to a simulated pattern from known crystal data.

Assess the phase purity of the synthesized material.

Monitor the stability of the framework after functionalization with this compound, as the diffraction peaks should be retained, possibly with slight shifts, indicating the framework's integrity has not been compromised. researchgate.net

Porosity and Surface Area Analysis (e.g., Brunauer-Emmett-Teller (BET) Method)

The catalytic activity of MOFs and COFs is often dependent on their high surface area and accessible pores. The Brunauer-Emmett-Teller (BET) method, which involves the physisorption of nitrogen gas at 77 K, is the standard technique for determining the specific surface area of porous materials.

Table 3: Illustrative Example of BET Surface Area Changes Upon Framework Functionalization This table is interactive. Click on the headers to sort.

| Material | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference Principle |

|---|---|---|---|---|

| Parent MOF/COF | None | 1250 | 0.85 | researchgate.netresearchgate.net |

Theoretical and Computational Investigations of Catalytic Systems

Computational chemistry provides powerful tools to predict and rationalize the behavior of catalytic systems derived from this compound. By modeling the interactions between the catalyst, substrates, and intermediates, researchers can gain deep insights into the factors governing catalytic activity and stereoselectivity.

Density Functional Theory (DFT) Calculations for Understanding Structure-Activity Relationships

Density Functional Theory (DFT) has become an indispensable tool for elucidating the structure-activity relationships (SAR) of pyrrolidine-based catalysts. These calculations allow for the precise determination of electronic and steric properties, transition state geometries, and reaction energy profiles, which are critical for understanding catalytic performance.

For instance, in organocatalytic systems where a pyrrolidine moiety activates substrates through enamine or iminium ion formation, DFT calculations can model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the key intermediates. uva.es This information helps in predicting the reactivity and selectivity of a given transformation. By comparing the energy barriers of different possible reaction pathways, the most likely mechanism and the origin of stereoselectivity can be determined. researchgate.net

Researchers have used DFT to correlate computationally derived structural features of aryl pyrrolidine catalysts with experimentally observed enantioselectivity values. nih.gov Key parameters such as dihedral angles and steric descriptors (e.g., Sterimol values) of the catalyst have been identified as crucial factors influencing the stereochemical outcome of reactions. nih.gov For example, modifications to the pyrrolidine scaffold, such as the introduction of bulky substituents derived from the azidomethyl group, can impose conformational restrictions that enhance enantioselectivity, a phenomenon that can be quantitatively explored using DFT. researchgate.netnih.gov

Table 1: Example DFT-Calculated Energy Parameters for Modeled Catalytic Intermediates Note: This table is illustrative, based on typical data from computational studies of pyrrolidine-based catalysts.

| Catalyst Derivative | Intermediate | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Pyrrolidinyl-Triazole Ligand A | Enamine | -5.85 | 1.20 | 12.5 |

| Pyrrolidinyl-Triazole Ligand B (with bulky substituent) | Enamine | -5.92 | 1.15 | 11.8 |

| Proline Control | Enamine | -6.10 | 1.35 | 14.2 |

Molecular Modeling Approaches for Predicting Catalytic Behavior

Beyond static DFT calculations, molecular modeling and dynamics simulations offer a more dynamic picture of the catalytic process. These methods can predict how a catalyst, often a complex structure derived from this compound, will interact with substrates in a solution, accounting for conformational flexibility and solvent effects.

Molecular docking studies, for example, are used to predict the preferential binding mode of a substrate to the catalyst's active site. nih.gov In a study on pyrrolidine pentamine derivatives, a significant correlation was found between the calculated binding energy (ΔG) from molecular docking and the experimentally observed inhibitory activity, validating the use of computational models to predict biological or catalytic potency. nih.govmdpi.com

These modeling approaches are instrumental in the rational design of new catalysts. By simulating various modifications to the parent scaffold—such as altering the substituents on a triazole ring formed from the azido (B1232118) group—researchers can screen potential catalyst candidates in silico before committing to their synthesis. nih.gov This data-driven approach accelerates the discovery of catalysts with enhanced activity and selectivity by focusing on steric and electronic characteristics that are predicted to be beneficial. nih.gov

Elucidation of Catalytic Reaction Mechanisms

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a catalytic transformation. For catalysts derived from this compound, mechanistic elucidation often involves a combination of experimental studies (like kinetic analysis and deuterium (B1214612) labeling) and computational investigation. organic-chemistry.org

Quantum chemical studies can map the entire reaction pathway, identifying all intermediates and transition states. rsc.org For example, in reactions involving iminium ion catalysis, the mechanism involves the formation of an iminium ion, reaction with a nucleophile, and subsequent hydrolysis to release the product and regenerate the catalyst. uva.es Computational modeling can determine the rate-determining step and the transition state responsible for stereoinduction.

Mechanistic studies have revealed that the pyrrolidine nitrogen's basicity and nucleophilicity are key to its catalytic activity. nih.gov The substituents attached to the pyrrolidine ring, often installed via the azidomethyl handle, can fine-tune these properties and provide steric shielding or secondary interactions (e.g., hydrogen bonding) that stabilize the desired transition state, leading to high enantioselectivity. mdpi.com

Assessment of Catalyst Reusability and Stability Under Reaction Conditions

For practical applications, especially in large-scale synthesis, the reusability and stability of a catalyst are critical economic and environmental considerations. Catalysts derived from this compound are often designed to be part of heterogeneous or immobilized systems to facilitate their recovery and reuse.

The stability of these catalysts is assessed by running multiple consecutive reaction cycles and measuring the catalytic activity (yield and enantioselectivity) in each cycle. nih.gov A robust catalyst should maintain its performance without significant degradation. For instance, pyrrolidine moieties have been anchored into microporous organic polymer networks, allowing for easy recovery by filtration. uva.es Studies on such systems have shown that the polymer-supported catalyst can be used for several cycles with only a minor loss of mass due to physical handling. uva.es

In the case of metal-complexed catalysts, where a pyrrolidinyl-triazole ligand might coordinate to a metal center like copper, stability assessment also involves measuring the leaching of the metal into the reaction mixture. researchgate.net Techniques such as Inductively Coupled Plasma (ICP) spectroscopy can quantify trace amounts of leached metal, confirming the integrity and heterogeneous nature of the catalyst. researchgate.net The structural stability can be further verified by comparing the spectroscopic data (e.g., FT-IR) of the fresh and reused catalyst to ensure the covalent framework remains intact. researchgate.net

Table 2: Example Data for Catalyst Reusability Study Note: This table is illustrative, based on typical data from reusability tests of supported catalysts.

| Reaction Cycle | Product Yield (%) | Enantiomeric Excess (%) | Metal Leaching (ppm) |

|---|---|---|---|

| 1 | 98 | 95 | 0.5 |

| 2 | 97 | 95 | 0.7 |

| 3 | 96 | 94 | 0.8 |

| 4 | 94 | 94 | 1.1 |

| 5 | 92 | 93 | 1.3 |

Future Directions and Emerging Research Avenues in 2 Azidomethyl Pyrrolidine Chemistry

Expansion to Novel Advanced Material Scaffolds for Catalytic Applications

The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for enhancing their stability, recyclability, and applicability in industrial processes. For 2-(azidomethyl)pyrrolidine, the azide (B81097) moiety serves as a powerful chemical handle for its immobilization onto a variety of advanced material scaffolds. Future research is anticipated to vigorously explore this potential, moving beyond simple supports to the creation of sophisticated, functional materials.

One promising direction is the integration of this compound into porous organic polymers (POPs) . These materials offer high surface areas and tunable pore sizes, which can enhance catalytic activity by increasing the accessibility of active sites. rsc.org The azide group of this compound is ideally suited for incorporation into POPs through post-synthetic modification via "click chemistry," a highly efficient and selective reaction. This would allow for the precise placement of the catalytic pyrrolidine (B122466) unit within the polymer framework.

Another exciting frontier is the development of metal-organic frameworks (MOFs) functionalized with this compound. MOFs are crystalline materials with well-defined pore structures, offering a unique environment for catalysis. scribd.com By incorporating this compound as a ligand or through post-synthetic modification, it is possible to create highly ordered catalytic systems with uniform active sites, potentially leading to exceptional selectivity.

Furthermore, the attachment of this compound to nanoparticles , such as magnetic nanoparticles or silica (B1680970) nanoparticles, is a burgeoning area of research. This approach would facilitate catalyst recovery through simple magnetic separation or filtration, a significant advantage in large-scale applications. The azide functionality provides a robust anchor for covalent attachment to the nanoparticle surface, ensuring catalyst longevity and preventing leaching.

The table below summarizes potential advanced material scaffolds for this compound and the key advantages they offer.

| Material Scaffold | Method of Functionalization | Key Advantages |

| Porous Organic Polymers (POPs) | Post-synthetic modification via click chemistry | High surface area, tunable porosity, enhanced active site accessibility |

| Metal-Organic Frameworks (MOFs) | Incorporation as a ligand, post-synthetic modification | Crystalline structure, uniform and isolated active sites, high selectivity |

| Nanoparticles (magnetic, silica) | Covalent attachment via the azide group | Easy catalyst recovery, high stability, potential for use in flow chemistry |

Development of Multi-Functional and Cascade Catalytic Systems

The dual functionality of this compound, possessing both a secondary amine and an azide group, makes it an ideal candidate for the development of multi-functional and cascade catalytic systems. nih.gov This is a rapidly growing area of catalysis that aims to mimic the efficiency of biological enzymatic cascades by performing multiple reaction steps in a single pot.

The pyrrolidine nitrogen can act as a classic aminocatalyst, activating substrates through the formation of enamine or iminium ion intermediates. Simultaneously, the azide group can participate in a variety of transformations, such as 1,3-dipolar cycloadditions (click chemistry), or be reduced to a primary amine, introducing another catalytic site. acs.org This opens the door to designing catalysts that can promote sequential reactions, where the product of the first reaction, catalyzed by the pyrrolidine, becomes the substrate for a subsequent reaction involving the azide-derived functionality.

Moreover, the development of bifunctional organocatalysts derived from this compound is a promising avenue. acs.orgox.ac.uk By modifying the azide group into other functional moieties, such as a thiourea (B124793) or a Brønsted acid, it is possible to create catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. mdpi.com

| Catalytic System | Role of this compound | Potential Applications |

| Cascade Catalysis | Bifunctional initiator for sequential reactions | Rapid synthesis of complex molecules, diversity-oriented synthesis |

| Tandem Catalysis | Catalyst for one reaction and reactant for a subsequent reaction | One-pot synthesis of heterocycles, efficient C-N and C-C bond formation |

| Multi-functional Catalysis | Scaffold for creating catalysts with multiple active sites | Enhanced stereocontrol, activation of challenging substrates |

Advanced Design Principles for Optimizing Catalytic Activity and Selectivity

The optimization of catalyst performance is a central theme in catalysis research. For catalysts derived from this compound, future efforts will be directed towards a deeper understanding of structure-activity relationships and the use of advanced design principles to enhance their catalytic activity and selectivity.

Computational modeling will play a pivotal role in this endeavor. uniprojects.net Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, identify key transition states, and predict the effect of structural modifications on the catalyst's performance. This in silico approach can significantly accelerate the catalyst design process by allowing researchers to screen a large number of potential catalyst structures before committing to their synthesis. nih.gov

A key area of investigation will be the influence of the azidomethyl group on the stereochemical outcome of reactions. The steric and electronic properties of this group can be fine-tuned by introducing substituents on the pyrrolidine ring or by modifying the azide itself. For example, the synthesis of chiral derivatives of this compound will be crucial for its application in asymmetric catalysis. mdpi.com

Furthermore, the principles of bifunctional catalysis will be explored in greater detail. rsc.org By strategically positioning other functional groups in close proximity to the pyrrolidine nitrogen, it is possible to create a synergistic effect that enhances both reactivity and selectivity. The azide group can serve as a precursor to a wide range of functionalities, providing a modular platform for the design of highly optimized catalysts. mdpi.com

| Design Principle | Approach | Expected Outcome |

| Computational Modeling | DFT calculations, molecular dynamics simulations | Mechanistic insights, prediction of catalyst performance, rational catalyst design |

| Stereochemical Control | Synthesis of chiral derivatives, introduction of steric bulk | High enantioselectivity in asymmetric reactions |

| Bifunctional Design | Introduction of secondary catalytic moieties | Enhanced reactivity and selectivity through synergistic activation |

Integration of Green Chemistry Principles in the Synthesis and Application of these Catalysts

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be shaped by the need for more sustainable and environmentally friendly catalytic systems.

A primary focus will be on the development of green synthetic routes to this compound itself. This will involve the use of renewable starting materials, the avoidance of hazardous reagents and solvents, and the minimization of waste. acs.org Biocatalytic methods, for example, could offer a more sustainable alternative to traditional synthetic approaches for producing chiral pyrrolidines. nih.gov

In terms of its application, the development of recyclable catalysts based on this compound is a key objective. nih.govmetu.edu.tr As discussed in section 6.1, immobilization on solid supports is a promising strategy for catalyst recycling. Furthermore, the use of these catalysts in flow chemistry systems offers significant advantages in terms of efficiency, safety, and scalability. unimi.it

The choice of solvent is another critical aspect of green chemistry. Future research will explore the use of this compound-based catalysts in benign solvents such as water, ethanol, or bio-derived solvents. The development of catalysts that are active and stable in these environmentally friendly media is a major goal. researchgate.net

| Green Chemistry Principle | Application to this compound Chemistry |

| Green Synthesis | Biocatalytic routes to chiral pyrrolidines, use of renewable feedstocks. |

| Catalyst Recyclability | Immobilization on solid supports (polymers, MOFs, nanoparticles). nih.govmetu.edu.tr |

| Flow Chemistry | Development of continuous flow processes using immobilized catalysts. unimi.it |

| Benign Solvents | Design of catalysts that are effective in water or bio-derived solvents. researchgate.net |

Q & A

Basic: What are the common synthetic routes for 2-(Azidomethyl)pyrrolidine?

Answer:

this compound is typically synthesized via nucleophilic substitution or azide-alkyne cycloaddition (CuAAC). A key method involves reacting pyrrolidine derivatives with azide-containing reagents under controlled conditions. For example, (S)-2-(azidomethyl)-1-Boc-pyrrolidine can be synthesized by introducing an azide group to a Boc-protected pyrrolidine scaffold, followed by deprotection . Another approach uses solid-phase reactions with COF materials to anchor intermediates, ensuring regioselectivity . Critical factors include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like azide dimerization .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- FTIR : The azide group (N₃) shows a distinct stretch at ~2100 cm⁻¹, while the pyrrolidine ring C-N vibrations appear at 1200–1300 cm⁻¹ .

- ¹³C CP-MAS-NMR : Used to confirm tert-butyl groups in Boc-protected intermediates (δ ~28 ppm for CH₃) .

- ¹H NMR : Key signals include δ 3.5–4.0 ppm (azidomethyl CH₂) and δ 1.5–2.5 ppm (pyrrolidine ring protons) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 141.1 for the base compound) .

Advanced: How can stereochemical control be achieved during this compound synthesis?

Answer:

Enantiomeric purity is critical for applications in asymmetric catalysis. Strategies include:

- Chiral Auxiliaries : Use Boc-protected intermediates to temporarily fix stereochemistry during azide substitution .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) in metal-catalyzed reactions to induce desired configurations .

- Kinetic Resolution : Separate enantiomers via enzymatic methods or chiral stationary-phase HPLC .

Contradictions in yield optimization (e.g., 60–85% enantiomeric excess under varying conditions) highlight the need for iterative reaction tuning .

Advanced: How is this compound utilized in covalent organic frameworks (COFs) for catalysis?

Answer:

The compound serves as a chiral organocatalyst when anchored to COF channel walls. For example:

- Heterogeneous Catalysis : Reacting (S)-2-(azidomethyl)pyrrolidine with COF precursors (e.g., TPB-DMTP-COF) creates stable catalytic sites, enabling enantioselective transformations like Michael additions .

- Characterization : FTIR confirms retention of the carbonyl group (Boc-protected intermediates), while ¹³C CP-MAS-NMR tracks tert-butyl group integration .

- Limitations : Diffusion constraints in COF pores may reduce reaction rates compared to homogeneous systems .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of azide vapors, which are toxic and potentially explosive .

- Storage : Keep in airtight containers at 2–8°C, away from metals or reducing agents to prevent unintended reactions .

- Waste Disposal : Neutralize azide residues with sodium nitrite before disposal .

Advanced: How do structural modifications of this compound impact its biological activity?

Answer:

- SAR Studies : Introducing electron-withdrawing groups (e.g., fluorine) at the pyrrolidine nitrogen enhances metabolic stability but may reduce solubility .

- Click Chemistry : The azide group enables conjugation with alkyne-tagged biomolecules for targeted drug delivery. For example, CuAAC reactions yield triazole-linked prodrugs with improved bioavailability .

- Toxicity : Unmodified azides can inhibit cytochrome P450 enzymes; Boc protection mitigates this but requires post-synthesis deprotection .

Basic: What are the challenges in scaling up this compound synthesis?

Answer:

- Safety Risks : Azide intermediates are shock-sensitive; microreactors or flow chemistry reduce explosion risks .

- Purification : Chromatography is inefficient at scale. Alternatives include crystallization (using ethyl acetate/hexane) or aqueous extraction .

- Yield Variability : Batch-dependent yields (50–75%) due to moisture sensitivity necessitate rigorous anhydrous conditions .

Advanced: How can computational methods aid in optimizing this compound derivatives?

Answer:

- DFT Calculations : Predict regioselectivity in azide substitution reactions (e.g., NBO analysis of transition states) .

- Molecular Docking : Screen derivatives for binding affinity to target enzymes (e.g., acetylcholinesterase) to prioritize synthesis .

- MD Simulations : Assess stability of COF-immobilized catalysts under reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.